molecular formula C17H15N3OS2 B2673939 4-((Methylsulfinyl)methyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)pyrimidine CAS No. 477711-29-8

4-((Methylsulfinyl)methyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)pyrimidine

Cat. No. B2673939
CAS RN: 477711-29-8
M. Wt: 341.45
InChI Key: FLAFXFGQLSNSKQ-UHFFFAOYSA-N
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Description

4-((Methylsulfinyl)methyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)pyrimidine, also known as MPTP, is a pyrimidine derivative that has been extensively studied due to its potential therapeutic applications. MPTP has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In

Scientific Research Applications

Nonlinear Optical Properties

The significance of pyrimidine derivatives in the field of nonlinear optics (NLO) is well-documented. A study focusing on phenyl pyrimidine derivatives highlights their promising applications in medicine and nonlinear optics. These derivatives exhibit considerable NLO character, suggesting their potential for optoelectronic high-tech applications. The analysis, grounded in density functional theory (DFT) and time-dependent DFT, underscores their photophysical properties and natural bonding orbital interactions, which are pivotal for NLO applications (Hussain et al., 2020).

Molecular Conformation and Interactions

The study of dissymmetric propylene-linker compounds containing pyrazolo[3,4-d]pyrimidine and phthalimide moieties reveals unusual molecular conformations. These compounds demonstrate a folded conformation due to intramolecular C-H.pi interactions, which are absent in closely related compounds. Such studies provide insights into the structural nuances of pyrimidine derivatives and their potential implications in drug design and molecular engineering (Avasthi et al., 2003).

Synthesis and Reactivity

The formation and reactivity of pyrimidinyl sulphones and sulphoxides, prepared from their corresponding thioethers, have been explored. These derivatives undergo various nucleophilic displacement reactions, providing valuable insights into their chemical behavior. This research contributes to the understanding of the synthetic pathways and reactivity of pyrimidine derivatives, which could be beneficial for developing new chemical entities (Brown & Ford, 1967).

Cytotoxic Activity

The synthesis and investigation of 4-thiopyrimidine derivatives have highlighted their potential cytotoxic activity against various cancer cell lines. These studies not only shed light on the structural attributes contributing to their biological activity but also propose these compounds as candidates for further evaluation as chemotherapeutic agents. This aligns with the ongoing search for novel anticancer compounds with improved efficacy and specificity (Stolarczyk et al., 2018).

properties

IUPAC Name

4-(methylsulfinylmethyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-23(21)12-14-11-16(22-15-5-3-2-4-6-15)20-17(19-14)13-7-9-18-10-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAFXFGQLSNSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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